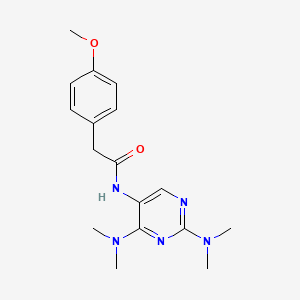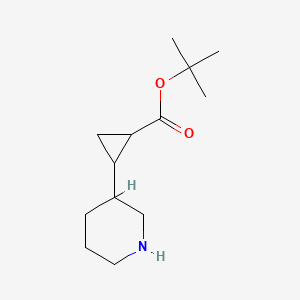
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, commonly known as BAPTA-AM, is a cell-permeable calcium chelator that is widely used in scientific research. BAPTA-AM is a synthetic compound that is derived from the organic molecule pyrimidine, which is a heterocyclic compound that contains nitrogen atoms in its ring structure. BAPTA-AM is a potent inhibitor of calcium ion channels and is used to study the role of calcium ions in various biological processes.
Wissenschaftliche Forschungsanwendungen
Radioligand Imaging Applications
A study on the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET demonstrates the relevance of similar pyrimidine derivatives in medical imaging. Specifically, derivatives within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with fluorine atoms for labeling with fluorine-18, showcase their potential for in vivo imaging using positron emission tomography (PET). This illustrates the broader category's applicability in creating diagnostic tools for various neurological and oncological conditions (Dollé et al., 2008).
Antimicrobial and Analgesic Agents
Research on novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone reveals their anti-inflammatory and analgesic properties. These compounds, through their synthesis involving pyrimidine structures, have demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. This underscores the potential of pyrimidine derivatives in developing new pharmacological agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activities
A study on the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid highlights the anticancer potential of specific pyrimidine derivatives. These compounds have shown significant in vitro and in vivo anticancer activity, illustrating the role of pyrimidine derivatives in chemotherapy and cancer treatment research (Su et al., 1986).
Parkinson's Disease Treatment
Research on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines as selective adenosine hA2A receptor antagonists for treating Parkinson's disease showcases the therapeutic applications of pyrimidine derivatives. These compounds have been prepared with substituted pyridyl groups as C-6 substituents, demonstrating efficacy in animal models of Parkinson's disease and highlighting the potential for developing new treatments (Zhang et al., 2008).
Quantum Chemical Calculations
A study focusing on the synthesis and DFT studies of pyrimidin-1(2H)-ylaminofumarate derivatives delves into the quantum chemical properties of pyrimidine derivatives. This research emphasizes the importance of understanding the molecular properties of these compounds, which can be pivotal in designing drugs with optimized pharmacokinetic and pharmacodynamic profiles (Saracoglu et al., 2020).
Eigenschaften
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)16-14(11-18-17(20-16)22(3)4)19-15(23)10-12-6-8-13(24-5)9-7-12/h6-9,11H,10H2,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIRBUZRBVCVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride](/img/structure/B2961342.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2961343.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2961345.png)


![N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961350.png)

![N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2961352.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2961354.png)
![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)
